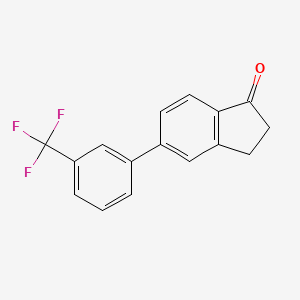

5-(3-Trifluoromethylphenyl)indan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)13-3-1-2-10(9-13)11-4-6-14-12(8-11)5-7-15(14)20/h1-4,6,8-9H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSILULNHIKOEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 3 Trifluoromethylphenyl Indan 1 One

Retrosynthetic Analysis Approaches for the Indanone Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For the 5-(3-Trifluoromethylphenyl)indan-1-one skeleton, two primary retrosynthetic disconnections are logical.

The first and most common approach involves a C-C bond disconnection corresponding to an intramolecular Friedel-Crafts acylation. This pathway disconnects the bond between the aromatic ring and the carbonyl carbon (C7a-C1), leading back to a 3-arylpropionic acid or its corresponding acyl chloride derivative. The precursor would be 3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoic acid. This strategy builds the five-membered ring onto a pre-existing substituted biphenyl (B1667301) system.

A second powerful approach involves disconnecting the C-C bond between the indanone core and the trifluoromethylphenyl group at the C-5 position. This disconnection points towards a transition-metal-catalyzed cross-coupling reaction. The precursors for this strategy would be a 5-halo-1-indanone (such as 5-bromo-1-indanone) and a suitable organometallic reagent, for instance, (3-trifluoromethylphenyl)boronic acid. This method allows for the late-stage introduction of the C-5 substituent onto a pre-formed indanone ring.

Classical Synthetic Routes to the this compound Skeleton

Classical routes to the indanone skeleton primarily rely on the formation of the five-membered ring through intramolecular cyclization reactions.

The most prevalent method for constructing the 1-indanone (B140024) core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive acyl chloride derivatives. nih.govresearchgate.net This electrophilic aromatic substitution reaction is typically promoted by a strong acid.

From 3-Arylpropionic Acids: Direct dehydrative cyclization of 3-arylpropionic acids requires strong acid catalysts and often harsh conditions. nih.gov Common reagents include polyphosphoric acid (PPA), sulfuric acid, methanesulfonic acid (MSA), or lanthanide triflates at high temperatures. nih.govd-nb.info For instance, the cyclization of 3-arylpropionic acids has been achieved using Tb(OTf)₃ at 250 °C. nih.govbeilstein-journals.org

From 3-Arylpropionyl Chlorides: A more facile cyclization occurs with the corresponding acid chlorides. The precursor acid is first converted to the acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The subsequent intramolecular Friedel-Crafts acylation is then catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), in an inert solvent. nih.govbeilstein-journals.org

Another classical approach is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone derivative. guidechem.com While not a direct route to 5-aryl-1-indanones, derivatives can be accessed through this pathway. nih.govbeilstein-journals.org

| Precursor Type | Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|---|

| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) | Heat (e.g., 80-100 °C) | d-nb.info |

| 3-Arylpropionic Acid | Methanesulfonic Acid (MSA) | Heat | nih.gov |

| 3-Arylpropionic Acid | Tb(OTf)₃ | High Temperature (250 °C) | nih.govbeilstein-journals.org |

| 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Inert solvent (e.g., DCM, CS₂) | nih.gov |

The synthesis of the required 3-arylpropionic acid precursors often necessitates functional group interconversions (FGI). ic.ac.uk FGI is the process of converting one functional group into another, which is a fundamental tactic in multistep synthesis. ic.ac.ukub.edu

For the synthesis of the precursor to this compound via cyclization, one would need 3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoic acid. The synthesis of this biphenylpropanoic acid could involve:

Preparation of the Acid Chloride: The conversion of the carboxylic acid to the more reactive acid chloride is a standard FGI, commonly achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu

Nitrile Hydrolysis: A cyano group can be converted into a carboxylic acid via acid- or base-catalyzed hydrolysis. Thus, a synthetic route could proceed through a biphenyl intermediate bearing a cyanomethyl or cyanoethyl group.

Oxidation/Reduction: Alcohols or aldehydes can be oxidized to carboxylic acids, while esters can be hydrolyzed or reduced and then re-oxidized. These transformations are key steps in manipulating molecular frameworks to arrive at the desired cyclization precursor. ic.ac.uk

Advanced Synthetic Strategies for this compound

More contemporary methods offer highly efficient and modular routes to the target compound, particularly through the use of transition-metal catalysis.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. rsc.orgrsc.org The Suzuki-Miyaura coupling is a particularly powerful method for synthesizing 5-aryl-indanones. researchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. researchgate.net

To synthesize this compound, this strategy would employ 5-bromo-1-indanone (B130187) as the halide partner and (3-trifluoromethylphenyl)boronic acid as the organoboron component. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a suitable solvent system. researchgate.netclockss.org This approach offers high functional group tolerance and generally provides good to excellent yields. researchgate.net A recent study demonstrated the successful synthesis of various 5-substituted indanones using this methodology. researchgate.net

| Arylboronic Acid Partner | Coupled Product | Reference |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-1-indanone | researchgate.net |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | researchgate.net |

| 4-Thiomethylphenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | researchgate.net |

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | researchgate.net |

Other notable cross-coupling reactions that could be employed include the Stille coupling (using an organostannane) and the Hiyama coupling (using an organosilane).

While this compound is achiral, the indanone scaffold is a common feature in chiral molecules, and methods for the asymmetric synthesis of its derivatives are well-developed. nih.gov These approaches are crucial for producing enantiomerically pure compounds for various applications.

One prominent strategy is the asymmetric hydrogenation of an indenone precursor (an indanone with a double bond in the five-membered ring). Chiral transition-metal catalysts, often based on iridium or rhodium with chiral phosphine (B1218219) ligands, can hydrogenate the double bond with high enantioselectivity to install a stereocenter, typically at the C-3 position. researchgate.net

Another advanced method is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. whiterose.ac.uk In this approach, an arylboronic acid adds to an enone tethered to the aromatic ring, cyclizing to form a chiral indanone with high enantiomeric excess. whiterose.ac.uk For example, rhodium-catalyzed cyclization of pinacolborane chalcones has been shown to produce chiral 3-aryl-1-indanones in excellent yields and high enantioselectivities. whiterose.ac.uk These methods provide powerful tools for accessing chiral derivatives of the indanone core structure. rsc.org

Multi-Component Reactions Incorporating the Indanone Unit

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net The this compound scaffold can participate in MCRs to generate structurally diverse heterocyclic systems, particularly spiro and fused frameworks. rsc.orgnih.gov

The active methylene (B1212753) group at the C-2 position of the indanone ring and the carbonyl group are key functionalities that enable its participation in these reactions. For instance, indan-1-one derivatives can react with various reagents in MCRs to construct spiroheterocycles. rsc.org A plausible multi-component reaction involving this compound could be a three-component reaction with an amine and a suitable third component to yield spiro- or fused heterocyclic systems. The reaction of 1-indanones with aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) under microwave irradiation is a known method for synthesizing indenopyridines. scispace.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Indan-1-one derivative | Aromatic aldehyde | Acetophenone & NH4OAc | Indenopyridine | scispace.com |

| Isatin | Pyrazol-5-amine | Ketonitrile | Spiro[indoline-pyrazolo-pyridine] | rsc.org |

| Bindone (B167395) | Heterocyclic ketene (B1206846) aminal | Malononitrile (promoter) | Spiro-imidazo pyridine-indene | nih.gov |

Derivatization and Modification of this compound

The structure of this compound allows for a variety of derivatization and modification reactions, targeting either the indanone ring or the trifluoromethylphenyl moiety.

Regioselective functionalization of the indanone ring can be achieved at several positions. The aromatic part of the indanone can undergo electrophilic aromatic substitution, though the substitution pattern will be directed by the existing substituents. More versatile methods involve cross-coupling reactions on a pre-functionalized indanone. For instance, the synthesis of 5-aryl-indanones is readily achieved via the Suzuki-Miyaura cross-coupling reaction of 5-bromo-1-indanone with various arylboronic acids. researchgate.net This methodology is directly applicable to the synthesis of the parent compound, this compound, by using 3-(trifluoromethyl)phenylboronic acid.

Further functionalization can be performed on the five-membered ring. The carbonyl group at C-1 can undergo a wide range of classical carbonyl chemistry, such as reductions, reductive aminations, and additions of organometallic reagents. The α-carbon (C-2) is amenable to alkylation, halogenation, and condensation reactions due to the acidity of its protons.

The trifluoromethylphenyl group presents opportunities for modification, although the strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences its reactivity. nih.gov The CF3 group deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the CF3 group. masterorganicchemistry.comlibretexts.org Therefore, if a suitable leaving group is present on the trifluoromethylphenyl ring, it can be displaced by a variety of nucleophiles. acs.org

Palladium-catalyzed cross-coupling reactions are also a powerful tool for modifying this part of the molecule. nih.gov For example, if the trifluoromethylphenyl moiety were to contain a halide, it could participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds. nih.goviucc.ac.il The trifluoromethyl group itself is generally stable, but under certain conditions, it can be transformed. For instance, trifluoromethyl arenes can be synthesized via palladium-catalyzed reactions of aryl chlorides with silylating agents. nih.gov

| Reaction Type | Reagents | Potential Product | Reference |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO-, R2N-) | Aryl ether or amine | masterorganicchemistry.comlibretexts.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl compound | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne compound | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl-amine compound | nih.gov |

The creation of stereocenters in the this compound framework can be achieved through various stereoselective transformations, leading to enantiomerically enriched products. A key strategy is the asymmetric reduction of the ketone at the C-1 position to generate a chiral alcohol. Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful methods for this purpose. nih.govnih.govwikipedia.org For instance, iridium-catalyzed asymmetric hydrogenation of 3-arylindenones has been shown to produce chiral 3-arylindanones with good enantioselectivities. researchgate.net Similarly, efficient kinetic resolution of racemic 3-aryl-1-indanones can be achieved through asymmetric transfer hydrogenation, yielding both enantioenriched indanols and unreacted indanones. nih.gov

Stereocenters can also be introduced at the C-2 and C-3 positions. Enantioselective alkylation of the enolate of the indanone can install a stereocenter at the C-2 position. Furthermore, reactions that construct the indanone ring itself can be designed to be stereoselective. For example, enantioselective synthesis of substituted indanones has been achieved through various catalytic methods. researchgate.net

| Transformation | Catalyst/Reagent | Chiral Center Introduced at | Reference |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium catalyst | C-1 | nih.govnih.govresearchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium catalyst | C-1 | nih.gov |

| Enantioselective Alkylation | Chiral phase-transfer catalyst | C-2 | beilstein-journals.org |

Structural Characterization and Spectroscopic Analysis Techniques for 5 3 Trifluoromethylphenyl Indan 1 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(3-Trifluoromethylphenyl)indan-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indanone and the trifluoromethylphenyl moieties. Based on the analysis of structurally similar compounds, such as other 5-aryl-indan-1-ones, the predicted chemical shifts are presented in Table 1. researchgate.net

The protons of the indanone core, specifically the two methylene (B1212753) groups at positions 2 and 3, are anticipated to appear as triplets in the aliphatic region of the spectrum. The protons on the indanone aromatic ring (H-4, H-6, and H-7) will resonate in the aromatic region, with their multiplicities and coupling constants influenced by their neighboring protons. The protons of the 3-trifluoromethylphenyl ring are also expected in the aromatic region, displaying characteristic splitting patterns based on their substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analysis of similar compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~ 3.1 - 3.2 | t |

| H-3 | ~ 2.7 - 2.8 | t |

| H-4, H-6, H-7 | ~ 7.3 - 7.9 | m |

| Phenyl H | ~ 7.5 - 7.8 | m |

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted chemical shifts, based on data from analogous 5-substituted indanones, are summarized in Table 2. researchgate.net

The carbonyl carbon (C-1) is expected to be the most downfield signal due to the deshielding effect of the oxygen atom. The aliphatic carbons of the five-membered ring (C-2 and C-3) will appear in the upfield region. The aromatic carbons of both the indanone and the phenyl ring will resonate in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analysis of similar compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 206 - 207 |

| C-2 | ~ 36 - 37 |

| C-3 | ~ 26 - 27 |

| Aromatic C (Indanone) | ~ 124 - 157 |

| Aromatic C (Phenyl) | ~ 123 - 142 |

| CF₃ | ~ 124 (q) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, for instance, confirming the connectivity between the protons at C-2 and C-3 of the indanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons and confirming the connectivity between the indanone and the trifluoromethylphenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.

Fluorine-19 NMR Spectroscopic Analysis for Trifluoromethyl Group

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl (CF₃) group. The chemical shift of this signal is influenced by the electronic environment of the phenyl ring. The absence of coupling in the ¹⁹F spectrum would confirm that there are no other fluorine atoms in the vicinity.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The predicted significant IR absorption bands are listed in Table 3.

A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ketone group in the indanone ring. rjptonline.org Aromatic C-H and C=C stretching vibrations will also be prominent. The C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong bands in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound (Predicted data based on general IR correlation tables)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-F Stretch (CF₃) | 1350 - 1150 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. libretexts.orgchemguide.co.uk The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight.

The fragmentation of the molecular ion is expected to occur through characteristic pathways for ketones and aromatic compounds. Common fragmentation patterns would likely involve the loss of small molecules such as CO, as well as cleavage of the bonds adjacent to the carbonyl group and within the indanone ring system. The presence of the trifluoromethylphenyl group would also lead to characteristic fragment ions. Analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure. libretexts.orgwikipedia.org

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. chemicalbook.com This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For a compound like this compound, X-ray crystallography would reveal the planarity of the indanone and phenyl rings and the dihedral angle between them.

While specific crystal data for this compound is not publicly available, analysis of similar structures, such as 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, suggests it would likely crystallize in a common space group like P2₁/c (monoclinic). researchgate.netnih.gov

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14 |

| b (Å) | ~5 |

| c (Å) | ~16 |

| β (°) | ~105 |

| Volume (ų) | ~1100 |

| Z (molecules per unit cell) | 4 |

The determination of absolute configuration is relevant only for chiral molecules. Since this compound is an achiral molecule (it possesses a plane of symmetry), it does not have enantiomers, and therefore, its absolute configuration is not a property to be determined. It would crystallize in a centrosymmetric space group.

X-ray crystallography provides critical insights into how molecules are arranged in a crystal lattice. This packing is governed by various intermolecular interactions. For this compound, the analysis would likely reveal several types of non-covalent interactions, including:

C-H···O hydrogen bonds: Involving the carbonyl oxygen and hydrogen atoms on the aromatic rings or the indanone aliphatic backbone.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen-related interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in weak C-H···F and F···F interactions, which can significantly influence crystal packing. researchgate.netnih.gov

Understanding these interactions is crucial for predicting the physical properties of the solid material, such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of an aromatic ketone like this compound is expected to be characterized by two main types of electronic transitions. kbhgroup.in

π → π transitions:* These are high-energy, high-intensity absorptions typically occurring at shorter wavelengths (e.g., 200-280 nm). They arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n → π transitions:* These are lower-energy, lower-intensity absorptions that occur at longer wavelengths (e.g., >300 nm). They involve the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is often observed as a shoulder on the tail of the more intense π → π* band.

The extended conjugation provided by the phenyl substituent on the indanone core would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-indanone (B140024). nist.gov

| Transition Type | Expected λmax (nm) | Relative Intensity |

|---|---|---|

| π → π | ~250-260 | High |

| π → π | ~290-300 | Medium |

| n → π* | ~310-330 | Low (often a shoulder) |

Computational and Theoretical Chemistry Investigations of 5 3 Trifluoromethylphenyl Indan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. These methods provide a detailed description of electron distribution and energy levels, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.orgekb.eg It is widely applied to predict the ground-state properties of molecules, such as optimized geometries, energies, and reaction mechanisms. researchgate.netmdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can determine key structural parameters. nih.govsciensage.info

For 5-(3-Trifluoromethylphenyl)indan-1-one, DFT would be used to calculate the optimized bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing trifluoromethyl group is known to significantly alter the electronic properties of aromatic rings. mdpi.com This influence would be reflected in the calculated bond lengths and charge distributions within the phenyl ring.

Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations This table presents illustrative data based on typical values for similar molecular fragments.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Indanone) | ~1.22 Å |

| Bond Length | C-CF₃ | ~1.49 Å |

| Bond Length | C-F (Trifluoromethyl) | ~1.35 Å |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| Bond Angle | C-CO-C (Indanone) | ~108° |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. aps.org These calculations are crucial for understanding a molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. joasciences.com A smaller energy gap suggests higher reactivity. joasciences.com

In this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the indanone ring system, while the LUMO would likely be influenced by the electron-deficient trifluoromethylphenyl group. The energy gap would provide insight into the electronic transitions the molecule can undergo. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table contains hypothetical values to illustrate the expected electronic properties.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Primarily located on the indanone moiety. |

| LUMO | -1.8 eV | Influenced by the trifluoromethylphenyl ring. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.comchemedx.org For a molecule like this compound, which has a rotatable bond between the indanone and phenyl rings, this analysis is key to understanding its three-dimensional structure and properties.

Stable conformers correspond to energy minima on the potential energy surface (PES). nih.gov These are the most probable shapes the molecule will adopt. The identification of these conformers is achieved by systematically rotating the dihedral angle of the bond connecting the two aromatic rings and calculating the energy at each step. researchgate.net For this compound, steric hindrance and electronic interactions between the two ring systems will dictate the geometries of the most stable conformers.

The different stable conformers are known as conformational isomers. The transition between these isomers requires overcoming an energy barrier, which corresponds to a maximum on the potential energy surface. landsbokasafn.is The height of this barrier determines the rate of interconversion between conformers. A low-temperature NMR experiment combined with quantum chemical calculations can provide detailed information about the energy differences between conformers and the barriers to rotation. landsbokasafn.is

Table 3: Hypothetical Conformational Energy Analysis This table illustrates a potential energy landscape for the rotation between the indanone and phenyl rings.

| Conformer/Transition State | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A | ~45 | 0.0 | Most stable conformer (energy minimum) |

| Transition State 1 | ~90 | 3.5 | Energy barrier to rotation |

| Conformer B | ~135 | 0.8 | A less stable conformer (local minimum) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). ajchem-a.comjmaterenvironsci.com

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The strongly electron-withdrawing trifluoromethyl group would create a region of positive potential on the adjacent phenyl ring, while the hydrogen atoms of the molecule would also exhibit positive potential. mdpi.com

Table 4: Predicted Regions of Molecular Electrostatic Potential (MEP) This table summarizes the expected charge distribution features.

| Region | Location on Molecule | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Red | Carbonyl Oxygen (C=O) | Negative | Site for electrophilic attack and hydrogen bonding. |

| Yellow/Green | Aromatic Rings | Neutral to slightly negative | General π-system reactivity. |

| Blue | Trifluoromethyl Group (CF₃) | Positive | Influences the electrophilicity of the phenyl ring. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. libretexts.org

For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings, particularly the indanone system, making these areas susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient regions, such as the carbonyl group and the trifluoromethylphenyl ring, which are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar aromatic ketones often reveal a significant HOMO-LUMO gap, indicating good stability under normal conditions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Localized on the carbonyl and trifluoromethylphenyl groups. |

| HOMO | -6.2 | Primarily distributed over the indanone aromatic ring. |

| Energy Gap | 4.7 | Indicates high kinetic stability. |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from a computational analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. sci-hub.rusciensage.info These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculations would model the electronic environment of each nucleus, providing theoretical chemical shifts that can be correlated with experimental spectra. For instance, the protons on the aromatic rings are expected to appear in the downfield region (around 7-8 ppm in ¹H NMR), while the aliphatic protons of the indanone ring would be found further upfield. The carbon of the carbonyl group would exhibit a characteristic downfield shift in the ¹³C NMR spectrum (typically around 190-200 ppm).

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net The characteristic C=O stretching frequency of the ketone group in this compound would be predicted, typically appearing in the range of 1680-1710 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would also produce strong absorption bands, usually between 1100 and 1300 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~198 ppm |

| ¹H NMR | Aromatic Proton Chemical Shifts | 7.2 - 8.0 ppm |

| IR Spectroscopy | Carbonyl (C=O) Stretching Frequency | ~1705 cm⁻¹ |

| IR Spectroscopy | C-F Stretching Frequencies | 1120 - 1350 cm⁻¹ |

Note: This data is based on typical values for similar functional groups and structures and should be considered illustrative.

Reactivity Prediction and Reaction Mechanism Studies via Computational Methods

Computational chemistry offers profound insights into the reactivity of molecules and the mechanisms of chemical reactions. montclair.edu For this compound, computational methods can be used to model various reactions and predict their outcomes.

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. For this molecule, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a region prone to electrophilic attack, and positive potentials (blue) around the hydrogen atoms of the aromatic rings.

Exploration of Biological Interactions and Target Identification of 5 3 Trifluoromethylphenyl Indan 1 One

In Vitro Ligand-Target Binding Assays and Affinity Determination

To determine if 5-(3-Trifluoromethylphenyl)indan-1-one interacts with specific biological macromolecules, a series of in vitro binding assays would be required.

Receptor Binding Studies

Initial screening would likely involve profiling the compound against a panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. These assays measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor. Should any significant binding be observed, further saturation and competitive binding experiments would be conducted to determine the binding affinity (typically expressed as the dissociation constant, Kd) and selectivity for the identified receptor(s).

Enzyme Inhibition or Activation Assays

In parallel with receptor binding studies, this compound would be tested for its ability to modulate the activity of various enzymes. This would involve incubating the compound with a purified enzyme and its substrate and measuring the rate of product formation. A decrease in this rate would indicate enzyme inhibition, while an increase would suggest activation. If any enzymatic activity is modulated, further studies would be necessary to determine the potency (e.g., IC50 or EC50 values) and the mechanism of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive).

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Once a biological target for this compound is identified, structure-activity relationship (SAR) studies would be initiated to understand how different parts of the molecule contribute to its biological activity. This involves synthesizing and testing a series of analogs of the parent compound.

Investigation of Substituent Effects on Biological Potency

Analogs would be synthesized with various substituents at different positions on the indanone ring and the phenyl ring. The goal would be to determine how changes in the electronic and steric properties of these substituents affect the compound's potency and selectivity for its target. For example, the position and nature of the trifluoromethyl group on the phenyl ring could be altered, or additional substituents could be introduced.

Impact of Indanone Core Modifications on Target Affinity

The indanone core itself could be modified to probe its importance for biological activity. This could include altering the size of the five-membered ring, introducing heteroatoms into the ring system, or modifying the ketone functionality. The affinity of these modified compounds for the biological target would be compared to that of the original molecule to understand the structural requirements of the indanone scaffold for optimal interaction.

Role of the Trifluoromethylphenyl Moiety in Ligand-Target Interactions

The trifluoromethylphenyl group is a common feature in many biologically active compounds due to its electronic properties and metabolic stability. SAR studies would focus on understanding the specific role of this group in the interaction of this compound with its target. This would involve synthesizing analogs where the trifluoromethyl group is moved to the ortho or para position, replaced with other electron-withdrawing groups (such as a nitro or cyano group), or substituted with electron-donating groups. The results of these studies would provide valuable insights into the binding mode of the ligand and guide the design of more potent and selective analogs.

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Computational methods are essential first steps in elucidating the potential biological targets of a novel compound. Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict how a ligand, such as this compound, might bind to and interact with a protein receptor at the atomic level. ajchem-a.commedjpps.com These simulations provide insights into the binding affinity and stability of the ligand-protein complex. ajchem-a.com

Molecular docking studies would be performed to place this compound into the binding sites of various potential protein targets. This process predicts the preferred binding orientation and conformation of the ligand within the protein's active site. nih.gov Analysis of the resulting docked poses would hypothetically identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the target protein.

For this compound, the trifluoromethyl group could engage in specific interactions, such as orthogonal multipolar interactions with backbone carbonyl groups of the protein. nih.gov The indanone core would likely form hydrophobic and van der Waals contacts with nonpolar residues in the binding pocket.

A hypothetical data table summarizing these interactions is presented below.

Table 1: Hypothetical Key Binding Interactions for this compound with a Putative Target Protein

| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |

| Trifluoromethylphenyl | Phe82 | π-π Stacking |

| Trifluoromethylphenyl | Leu120 | Hydrophobic |

| Indanone Carbonyl | Gln75 | Hydrogen Bond |

| Indanone Ring | Val34, Ile90 | Hydrophobic |

Analysis of Ligand-Induced Conformational Changes in Target Proteins

Following initial docking, molecular dynamics (MD) simulations are used to observe the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond scale. physchemres.orgnih.gov These simulations can reveal whether the binding of the ligand induces conformational changes in the target protein, a phenomenon crucial for biological function and signal transduction. nih.govsemanticscholar.org

MD simulations would assess the stability of the binding pose predicted by docking. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone would indicate how the protein's structure changes upon ligand binding. ajchem-a.com A stable RMSD for the complex over the simulation time would suggest a stable interaction. Significant conformational shifts in specific loops or domains of the protein upon binding of this compound would suggest a potential allosteric mechanism of action. nih.gov

Investigation of Cellular Pathway Modulation

To understand the biological effects of this compound within a cellular context, its impact on signaling pathways would be investigated. This involves treating cellular models with the compound and analyzing subsequent changes in gene and protein expression.

Gene expression profiling is a technique used to measure the activity of thousands of genes simultaneously to create a global picture of cellular function. humana.com By treating a relevant cell line (e.g., a cancer cell line) with this compound, researchers could use microarray or RNA-sequencing technologies to identify genes that are significantly upregulated or downregulated. onclive.comnih.gov

The results could point towards specific cellular pathways being modulated by the compound. For instance, if genes related to the MAPK signaling pathway are consistently altered, it would suggest this pathway as a primary target or downstream effector. ub.edunih.gov

Table 2: Hypothetical Gene Expression Changes in a Cancer Cell Line Treated with this compound

| Gene Symbol | Pathway | Fold Change (Hypothetical) | p-value |

| FOS | MAPK Signaling | +2.8 | <0.01 |

| JUN | MAPK Signaling | +2.5 | <0.01 |

| CCND1 | Cell Cycle | -3.1 | <0.01 |

| BCL2 | Apoptosis | -2.2 | <0.05 |

Protein Expression and Phosphorylation Studies

Following up on gene expression data, Western blot or mass spectrometry-based proteomics would be used to confirm whether changes in gene expression translate to changes at the protein level. More importantly, these techniques can detect post-translational modifications, such as phosphorylation, which are critical for activating or deactivating proteins in signaling cascades. nih.govbiorxiv.org

If gene profiling suggested modulation of the MAPK or PI3K/Akt pathways, studies would focus on the phosphorylation status of key proteins like ERK, Akt, and their downstream targets. nih.govnih.gov A change in the phosphorylation of these proteins in cells treated with this compound would provide strong evidence of its mechanism of action. nih.gov For example, a decrease in phosphorylated Akt (p-Akt) would indicate inhibition of the PI3K/Akt survival pathway.

Chemoinformatic Analysis of Structural Similarities to Known Bioactive Scaffolds

A chemoinformatic approach was employed to analyze the structural characteristics of this compound and identify similarities to known bioactive scaffolds. This analysis provides insights into the potential biological activities and molecular targets of the compound by comparing its structural features to those of molecules with established pharmacological profiles. The analysis leverages public databases and computational tools to identify compounds with comparable structural motifs.

The core structure of this compound combines two key pharmacologically relevant moieties: an indanone scaffold and a trifluoromethylphenyl group. The indanone ring system is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.gov The trifluoromethylphenyl group is a common substituent in pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

To identify structurally similar bioactive molecules, a substructure and similarity search can be performed using chemoinformatic databases such as ChEMBL, PubChem, and ZINC. nih.govcam.ac.ukresearchgate.net Tools like Scaffold Hunter and ScaffoldGraph can be utilized to analyze the scaffold diversity and identify relationships between different molecular frameworks. researchgate.netoup.comnih.gov

The analysis reveals structural similarities to several classes of bioactive compounds, primarily those containing the indanone core or the trifluoromethylphenyl moiety.

Table 1: Bioactive Scaffolds Structurally Related to the Indanone Moiety of this compound

| Bioactive Scaffold | Example Compound | Biological Activity | Reference |

| Indanone | Donepezil | Acetylcholinesterase inhibitor (used in Alzheimer's disease treatment) | scielo.brscielo.br |

| Indanocine | Anticancer agent (tubulin polymerization inhibitor) | rsc.orgrsc.orgresearchgate.net | |

| Pterosin B | Natural product with various biological activities | nih.gov | |

| Indane Dimer | PH46A | Anti-inflammatory and autoimmune agent | tudublin.ie |

| Chalcone-Indanone Hybrid | N/A | Antiviral activity | nih.gov |

This table is interactive and can be sorted by column.

The indanone scaffold is present in the well-established drug Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. scielo.brscielo.br The indanone portion of Donepezil is crucial for its interaction with the peripheral anionic site of the acetylcholinesterase enzyme. researchgate.net Another significant example is Indanocine, a potent anticancer agent that inhibits tubulin polymerization. rsc.orgrsc.orgresearchgate.net The rigid indanone core of these molecules provides a fixed geometry for the appended functional groups to interact with their respective biological targets.

Table 2: Bioactive Scaffolds Structurally Related to the Trifluoromethylphenyl Moiety of this compound

| Bioactive Scaffold | Example Compound | Biological Activity | Reference |

| Trifluoromethylphenylpiperazine | (m-TFMPP) | Serotonin (B10506) receptor agonist | mdpi.com |

| (Trifluoromethyl)phenylacetamide | Flutamide Analogs | Anticancer, anti-angiogenic, antioxidant agents | researchgate.net |

| Trifluoromethyl-substituted Arylpropanoic Acid | N/A | Precursors for bioactive compounds | nih.gov |

| Trifluoromethyl Pyridine | Apalutamide | Androgen receptor antagonist (used in prostate cancer treatment) | nih.gov |

| Trifluoromethyl-containing Phenyl Isocyanate | Sorafenib | Kinase inhibitor (used in cancer therapy) | mdpi.com |

This table is interactive and can be sorted by column.

The trifluoromethylphenyl group is a key feature in a variety of drugs, contributing to their pharmacological profiles. For instance, meta-Trifluoromethylphenylpiperazine (m-TFMPP) is a known serotonin receptor agonist. mdpi.com Analogs of the anti-cancer drug Flutamide, which contain a trifluoromethylphenyl group, have shown anticancer, anti-angiogenic, and antioxidant activities. researchgate.net The presence of the trifluoromethyl group can significantly influence the electronic properties and metabolic stability of a molecule, often leading to improved drug-like properties. nih.gov

A combined analysis of both the indanone and trifluoromethylphenyl moieties suggests that this compound may share biological activities with compounds that contain either of these structural features. The 5-phenyl substitution on the indanone ring is a known modification in various bioactive derivatives. nih.govresearchgate.net The specific placement of the trifluoromethyl group on the phenyl ring at the meta position will further influence the compound's steric and electronic properties, potentially leading to novel biological interactions.

While no direct structural analogs of this compound with established and detailed biological activity were identified in a comprehensive search, the chemoinformatic analysis strongly suggests that this compound warrants further investigation for potential activities related to neurodegenerative diseases (based on similarity to Donepezil), cancer (based on similarity to Indanocine and Flutamide analogs), and inflammation (based on similarity to PH46A). The combination of the privileged indanone scaffold with the pharmacologically advantageous trifluoromethylphenyl group presents a promising foundation for the discovery of new bioactive agents.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation for 5 3 Trifluoromethylphenyl Indan 1 One

Detailed Investigation of Key Reaction Steps in Synthesis

The synthesis of 5-aryl-indanones typically involves two critical stages: the formation of a 3-arylpropanoic acid intermediate followed by an intramolecular cyclization. For 5-(3-trifluoromethylphenyl)indan-1-one, a common pathway would begin with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of one ring and a halide of the other to form the biphenyl (B1667301) scaffold. This is followed by steps to introduce a propanoic acid side chain, setting the stage for the key cyclization step.

The most crucial step in forming the indanone core is the intramolecular Friedel-Crafts acylation of the corresponding 3-(3'-(trifluoromethyl)biphenyl-3-yl)propanoic acid. This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). The mechanism involves the coordination of the Lewis acid to the carboxylic acid, which, after the loss of a proton and water, generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction, forming the five-membered ring of the indanone system. The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, deactivates the phenyl ring to which it is attached, making the other phenyl ring the reactive nucleophile in the cyclization step.

Kinetic Studies of Cyclization Reactions

Kinetic studies of intramolecular Friedel-Crafts reactions reveal that the rate is highly dependent on several factors: the concentration and strength of the Lewis acid catalyst, the reaction temperature, and the electronic nature of the substrate. beilstein-journals.org For the cyclization leading to this compound, the electron-withdrawing nature of the -CF₃ group plays a significant role. It deactivates the biphenyl system, which generally slows the rate of electrophilic aromatic substitution. Consequently, forcing conditions, such as stronger Lewis acids or higher temperatures, may be required to achieve a reasonable reaction rate compared to analogues with electron-donating groups.

The choice of catalyst is paramount. While traditional catalysts like AlCl₃ are effective, modern methodologies often employ metal triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) which can be used in catalytic amounts and are often reusable, offering a greener alternative. beilstein-journals.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for such cyclizations.

Table 1: Representative Conditions for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids Note: This table presents generalized data for analogous reactions to illustrate the impact of reaction conditions, as specific kinetic data for this compound is not available.

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |

| AlCl₃ (stoichiometric) | Dichloromethane | 25 - 40 | 2 - 6 hours | 60 - 90 |

| Polyphosphoric Acid (PPA) | Neat | 80 - 120 | 1 - 4 hours | 70 - 95 |

| NbCl₅ | Dichloroethane | 25 | 30 - 60 minutes | 70 - 85 |

| Sc(OTf)₃ (catalytic) | Ionic Liquid | 100 (Microwave) | 15 - 30 minutes | 80 - 90 |

Stereochemical Outcomes of Asymmetric Transformations

While this compound is achiral, chirality can be introduced at the C-3 position through asymmetric synthesis, leading to chiral 3-aryl-1-indanones. These compounds are valuable precursors for various pharmaceuticals. Research on analogous systems has shown that high enantioselectivity can be achieved through methods like rhodium-catalyzed asymmetric intramolecular 1,4-addition or iridium-catalyzed asymmetric hydrogenation.

In a representative rhodium-catalyzed approach, a suitable precursor, such as a pinacolborane chalcone (B49325) derivative, undergoes cyclization in the presence of a rhodium catalyst and a chiral ligand (e.g., MonoPhos). The stereochemical outcome is dictated by the geometry of the transition state, which is controlled by the coordination of the chiral ligand to the metal center. The ligand creates a chiral environment that favors the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee).

Table 2: Examples of Asymmetric Synthesis of Chiral 3-Aryl-1-Indanones Note: This table shows results for analogous compounds to demonstrate the potential for stereochemical control.

| Catalyst System | Chiral Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

| [Rh(acac)(CO)₂] | (R)-MonoPhos | Pinacolborane Chalcone | up to 95 | up to 95 |

| Rhodium Complex | Axially Chiral Bisphosphine | α-Arylpropargyl Alcohol | 44 - 60 | 62 - >99 |

| Ir-Complex | Tropos Phosphine-Oxazoline | 3-Arylindenone | up to 99 | up to 99.8 |

Exploration of Rearrangement Reactions Involving the Indanone Core

The indanone core is susceptible to several classical rearrangement reactions. One of the most studied is the Beckmann rearrangement of the corresponding indanone oxime. masterorganicchemistry.com Treatment of this compound with hydroxylamine (B1172632) would yield the corresponding oxime. Subsequent exposure to acidic reagents (like PPA, H₂SO₄, or TsCl) would protonate the oxime's hydroxyl group, converting it into a good leaving group (H₂O). This departure triggers a 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. masterorganicchemistry.com

For an indanone oxime, this migration involves the C2 carbon, leading to ring expansion and the formation of a six-membered lactam (a dihydrocarbostyril derivative). However, studies on substituted indanone oximes have shown that the reaction can sometimes lead to unexpected products, including fragmentation or the formation of dimers, depending on the specific substitution pattern and reaction conditions. datapdf.com Another potential transformation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid could insert an oxygen atom adjacent to the carbonyl group, yielding a lactone, although migratory aptitudes generally favor aryl group migration. wiley-vch.de

Studies on the Stability and Reactivity of Functional Groups

The chemical behavior of this compound is governed by its three main components: the indanone carbonyl group, the aromatic rings, and the trifluoromethyl group.

Trifluoromethyl Group: The C-F bond is exceptionally strong, rendering the -CF₃ group highly stable and generally unreactive under common acidic, basic, and oxidative/reductive conditions. Its potent electron-withdrawing nature through induction significantly influences the electronic properties of the phenyl ring it is attached to, making it less susceptible to electrophilic attack.

Indanone Carbonyl Group: The carbonyl group is the primary site of reactivity. It is electrophilic and readily undergoes nucleophilic addition reactions. It can be reduced to a secondary alcohol using agents like sodium borohydride, can react with Grignard reagents to form tertiary alcohols, and can undergo Wittig-type reactions to form alkenes. The adjacent α-protons at the C2 position are acidic and can be removed by a base to form an enolate, which can then be alkylated or used in condensation reactions.

Aromatic Rings: The biphenyl system can undergo further electrophilic aromatic substitution, although the -CF₃ group is strongly deactivating and meta-directing. The indanone portion of the molecule also influences the regioselectivity of such reactions.

Photochemical and Electrochemical Behavior of this compound

Photochemical Behavior: Aromatic ketones, including indanones, are known to be photochemically active. Upon UV irradiation, this compound could undergo several transformations. One possibility is a Norrish Type I cleavage, involving the homolytic cleavage of the C1-C2 bond to form a biradical intermediate, which could then undergo subsequent reactions. Furthermore, related aromatic ketones can undergo photoenolization, where intramolecular hydrogen abstraction leads to the formation of a photoenol. beilstein-journals.org For certain substituted indanones, photochemical irradiation can initiate complex cascade reactions, including photocycloadditions and rearrangements. beilstein-journals.org

Electrochemical Behavior: The presence of both a ketone and a trifluoromethyl group makes this molecule a candidate for electrochemical transformations. Studies on aromatic trifluoromethyl ketones have demonstrated that they can undergo electrochemical hydrodefluorination. nih.govresearchgate.net This process involves the stepwise reduction of the C-F bonds at a cathode under deeply reductive potentials. For this compound, this suggests that it may be possible to selectively convert the -CF₃ group to a difluoromethyl (-CF₂H) group electrochemically. This reaction is often facilitated by non-protic conditions using a masked proton source, which allows the reaction to proceed even with sensitive functional groups present. nih.govresearchgate.net

Catalyst Design and Optimization for Specific Transformations

Catalysis is central to both the synthesis and functionalization of this compound.

For Synthesis (Friedel-Crafts Acylation): Catalyst design focuses on improving the efficiency and environmental footprint of the key cyclization step. Optimization involves screening a variety of Lewis acids to find one that provides high yield under the mildest possible conditions. While AlCl₃ is traditional, catalysts like NbCl₅ have been shown to be highly effective at room temperature. beilstein-journals.org For greener processes, heterogeneous catalysts or metal triflates in ionic liquids are designed for easy separation and recyclability. beilstein-journals.org Optimization parameters include catalyst loading, temperature, and reaction time to minimize byproduct formation.

For Asymmetric Transformations: Should a chiral version of the molecule be desired, the focus shifts to the design and optimization of chiral catalysts. This typically involves a transition metal (e.g., Rh, Ir, Ru) and a meticulously designed chiral ligand. The ligand's structure (e.g., bite angle, steric bulk, electronic properties) is optimized to create a highly specific three-dimensional environment around the metal center, thereby maximizing enantioselectivity for a particular transformation, such as asymmetric hydrogenation or 1,4-addition.

For Cross-Coupling (Suzuki Reaction): The initial synthesis of the biphenyl core relies on palladium catalysis. Optimization here involves selecting the appropriate palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand (e.g., phosphines), base (e.g., K₂CO₃, CsF), and solvent system to ensure efficient and high-yielding C-C bond formation between the two aromatic rings. researchgate.netresearchgate.net

Utility and Applications in Advanced Organic Synthesis Involving 5 3 Trifluoromethylphenyl Indan 1 One

5-(3-Trifluoromethylphenyl)indan-1-one as a Building Block for Complex Molecules

The strategic placement of a trifluoromethyl group on the phenyl ring of 5-phenylindan-1-one significantly influences its reactivity and potential applications. The trifluoromethyl group is a strong electron-withdrawing group and can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in medicinal chemistry. As a building block, this compound provides a rigid bicyclic core that can be further functionalized to access a diverse range of complex molecules.

The carbonyl group at the 1-position and the active methylene (B1212753) group at the 2-position are primary sites for chemical modification. For instance, the ketone can undergo various transformations such as reduction, oxidation, olefination, and addition reactions, allowing for the introduction of new stereocenters and functional groups. The methylene group can be functionalized through enolate chemistry, enabling the introduction of substituents at the C-2 position.

While specific examples detailing the extensive use of this compound in the synthesis of highly complex, named molecules are not widely reported in publicly available literature, the general reactivity of the indanone core suggests its significant potential. The synthesis of various substituted 1-indanones is a well-established field, often involving intramolecular Friedel-Crafts reactions of corresponding 3-arylpropionic acids.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Reduction | NaBH₄, MeOH | 5-(3-Trifluoromethylphenyl)indan-1-ol |

| Grignard Reaction | R-MgBr, THF | 1-Alkyl/Aryl-5-(3-trifluoromethylphenyl)indan-1-ol |

| Wittig Reaction | Ph₃P=CHR, THF | 1-Alkylidene-5-(3-trifluoromethylphenyl)indane |

| Aldol (B89426) Condensation | RCHO, NaOH/EtOH | 2-Alkylidene-5-(3-trifluoromethylphenyl)indan-1-one |

Use of this compound Derivatives as Synthetic Intermediates

Derivatives of this compound serve as crucial intermediates in multi-step synthetic sequences. The functional handles on the indanone core can be manipulated to construct more elaborate structures. For example, the corresponding indanol, obtained via reduction of the ketone, can be a precursor for further substitution or elimination reactions.

Oxime derivatives of indanones are also valuable synthetic intermediates. The oxime can be prepared by reacting the indanone with hydroxylamine (B1172632), and this derivative can then undergo rearrangements, such as the Beckmann rearrangement, to yield lactams, which are important structural units in many pharmaceuticals.

Table 2: Examples of Synthetic Intermediates Derived from this compound

| Intermediate | Synthetic Route from Parent Compound | Potential Subsequent Reactions |

| 5-(3-Trifluoromethylphenyl)indan-1-ol | Reduction of the ketone | Dehydration, Etherification, Esterification |

| 2-Bromo-5-(3-trifluoromethylphenyl)indan-1-one | Bromination of the enolate | Nucleophilic substitution, Cross-coupling reactions |

| This compound Oxime | Reaction with hydroxylamine | Beckmann rearrangement, Reduction to amine |

Development of Novel Reagents or Catalysts Incorporating the Scaffold

The rigid framework of the indanone scaffold makes it an attractive platform for the design of chiral ligands and catalysts for asymmetric synthesis. By introducing chirality into the this compound structure, for example, through enantioselective reduction of the ketone or substitution at the C-2 position, chiral derivatives can be obtained. These chiral molecules can then be further elaborated into ligands for transition metal catalysts or as organocatalysts.

The trifluoromethylphenyl group can play a crucial role in such catalytic systems by influencing the electronic environment of the catalytic center and providing specific steric bulk, which can enhance enantioselectivity. However, there is currently a lack of specific research in the scientific literature detailing the successful development and application of reagents or catalysts derived directly from this compound. The exploration of this compound and its derivatives in the field of catalysis remains an area with potential for future research and discovery. The principles of ligand design and catalyst development suggest that this scaffold holds promise for such applications.

Challenges, Gaps, and Future Research Trajectories for 5 3 Trifluoromethylphenyl Indan 1 One

Addressing Synthetic Efficiency and Scalability Challenges

The synthesis of substituted 1-indanones typically relies on classical methods such as intramolecular Friedel-Crafts reactions. beilstein-journals.orgnih.gov While effective at a laboratory scale, these methods often present significant hurdles for efficient and scalable production, particularly for complex derivatives like 5-(3-Trifluoromethylphenyl)indan-1-one.

Key challenges include:

Starting Material Accessibility: The availability and cost of appropriately substituted precursors, such as 3-(3-(trifluoromethyl)phenyl)phenylpropanoic acid, can be a limiting factor.

Harsh Reaction Conditions: The use of strong acids can lead to side reactions, such as sulfonation or the formation of polymeric materials, especially at the high temperatures often required for cyclization. researchgate.net

Regioselectivity: In cases where the aromatic ring bears multiple substituents, controlling the position of cyclization to exclusively form the 5-substituted indanone can be challenging.

Scalability: Processes that work well on a milligram or gram scale may not be directly transferable to kilogram-scale production due to issues with heat management, reagent handling, and product isolation. An efficient and scalable one-pot process for preparing 1-indanones from benzoic acids has been described, which could be a potential avenue for optimization. beilstein-journals.orgnih.gov

Future research should focus on developing greener and more efficient synthetic methodologies. This could include catalysis by reusable solid acids, transition-metal-catalyzed C-H activation/annulation cascades, or flow chemistry approaches to improve safety, control, and yield. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for 1-Indanones

| Synthetic Method | Typical Reagents | Advantages | Potential Challenges for Scalability & Efficiency |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), H2SO4, Lewis Acids (e.g., AlCl3) | Well-established, versatile for many substrates. researchgate.net | Harsh conditions, stoichiometric reagents, byproduct formation, difficult workup. researchgate.net |

| Nazarov Cyclization | Lewis or Brønsted acids | Access to polysubstituted indanones. beilstein-journals.org | Requires specific α,β-unsaturated ketone precursors. |

| Transition Metal-Catalyzed Annulation | Rh(III), Pd(II) catalysts | High efficiency and selectivity, milder conditions. mdpi.com | Catalyst cost and sensitivity, limited substrate scope. |

Unexplored Reactivity Patterns of the Indanone Moiety

The 1-indanone (B140024) core is a versatile chemical entity, offering multiple sites for chemical modification: the carbonyl group, the α-methylene positions, and the aromatic ring. researchgate.netrsc.org While classical reactions like aldol (B89426) condensations, reductions, and aromatic substitutions are well-documented, the full reactive potential of a complex molecule like this compound remains largely unexplored.

Future research could investigate:

Asymmetric Transformations: The development of enantioselective methods to modify the indanone core is crucial, as biological activity is often stereospecific. This includes asymmetric reduction of the ketone or asymmetric α-functionalization. For instance, enantioselective trifluoromethylation of the parent indan-1-one has been achieved using chiral catalysts. mdpi.com

Ring Expansion Reactions: The 1-indanone scaffold can serve as a precursor to larger, fused ring systems, such as benzosuberones (seven-membered rings), which are also relevant in medicinal chemistry. rsc.org

Cascade and Multicomponent Reactions: Designing novel cascade reactions starting from this compound could enable the rapid construction of complex molecular architectures, including spirocyclic and fused heterocyclic systems. rsc.org

Derivatization of the Methylene (B1212753) Group: The α-methylene group is amenable to various reactions, such as the Claisen-Schmidt condensation to form chalcone-like derivatives, which have shown a wide range of biological activities. nih.gov

Exploring these reactions would not only generate novel chemical diversity but also provide access to compounds with unique three-dimensional shapes, a desirable trait for modern drug discovery.

Deeper Elucidation of Specific Biological Target Mechanisms

The indanone scaffold is present in drugs and clinical candidates targeting a variety of biological systems. acs.org For example, Donepezil, an indanone derivative, is a well-known acetylcholinesterase (AChE) inhibitor used for treating Alzheimer's disease. nih.govnih.gov Other indanone derivatives have shown potential as inhibitors of monoamine oxidases (MAO), anticancer agents, and anti-inflammatory compounds. beilstein-journals.orgnih.govresearchgate.net

For this compound specifically, the biological targets have not been thoroughly investigated. The presence of the trifluoromethylphenyl moiety, a common feature in antagonists of ion channels and other receptors, suggests several plausible, yet unconfirmed, mechanisms of action. nih.gov

Table 2: Potential Biological Targets for Indanone-Based Compounds

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Cyclooxygenase (COX) | Neurodegenerative Diseases, Depression, Inflammation | nih.gov, beilstein-journals.org |

| G-Protein Coupled Receptors (GPCRs) | Adrenergic Receptors | Cardiovascular Diseases | nih.gov |

| Ion Channels | Transient Receptor Potential A1 (TRPA1) | Pain, Inflammation | nih.gov |

| Misfolded Proteins | Amyloid Beta (Aβ), α-Synuclein | Neurodegenerative Diseases | nih.gov, nih.gov |

A significant gap exists in our understanding of which of these, if any, are modulated by this compound. Future research must involve systematic screening against a panel of relevant biological targets. This should be followed by detailed mechanistic studies, including enzyme kinetics, binding assays, and structural biology (e.g., X-ray crystallography), to elucidate the precise mode of interaction at the molecular level.

Development of Novel Analogues for Enhanced Target Selectivity

Once a primary biological target is identified, the development of novel analogues is a critical next step to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to guide the rational design of these new compounds. mdpi.comnih.gov

Key areas for modification of the this compound scaffold include:

Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups on either the indanone's benzene (B151609) ring or the pendant phenyl ring could significantly impact binding affinity and selectivity.

Modification of the Indanone Core: Altering the five-membered ring, for example, by introducing substituents at the 2- or 3-positions or replacing the carbonyl with other functional groups, can explore new binding interactions.

Bioisosteric Replacement: Replacing the trifluoromethyl group with other lipophilic, electron-withdrawing groups (e.g., a halogen or a cyano group) could fine-tune the electronic and steric properties of the molecule.

Scaffold Hopping: Replacing the indanone core with other bicyclic systems while retaining the key pharmacophoric features could lead to novel intellectual property and improved drug-like properties.

Systematic synthesis and biological evaluation of these analogues will be crucial for building a comprehensive SAR profile and identifying lead candidates with superior therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govmdpi.com These computational tools can significantly accelerate the research and development process for compounds like this compound.

Applications in this context include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity of novel analogues against specific targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. manipal.edunih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high binding affinity for a target and favorable drug-likeness scores. rsc.org This can help overcome the limitations of human intuition and explore novel chemical space.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, addressing the scalability and efficiency challenges outlined in section 8.1. nih.gov These programs analyze vast reaction databases to identify the most viable pathways for complex molecules.

Integrating these AI/ML approaches into the research workflow can reduce the time and cost associated with the traditional design-make-test-analyze cycle, leading to a more efficient discovery pipeline.

Opportunities for Collaborative Multidisciplinary Research

Fully realizing the therapeutic potential of this compound and its derivatives requires a concerted, multidisciplinary effort. The challenges and gaps identified—spanning synthesis, reactivity, pharmacology, and rational design—cannot be effectively addressed by a single research group or discipline.

Future progress will depend on collaborations between:

Synthetic Organic Chemists: To develop robust, scalable, and sustainable synthetic routes.

Medicinal Chemists: To design and synthesize novel analogues based on SAR and computational insights.

Computational Chemists: To apply AI/ML tools for predictive modeling, de novo design, and synthesis planning.

Pharmacologists and Biologists: To conduct high-throughput screening, elucidate mechanisms of action, and evaluate lead compounds in relevant disease models.

Structural Biologists: To determine the three-dimensional structures of compound-target complexes, providing critical insights for rational drug design.

Such collaborative projects, integrating experimental and computational approaches, will be essential to navigate the complexities of modern drug discovery and to determine the ultimate value of the this compound scaffold as a source of new therapeutic agents.

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of 5-(3-Trifluoromethylphenyl)indan-1-one?

Methodological Answer:

The synthesis of this compound can be optimized using Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. Key steps include:

- Substituent Positioning : The trifluoromethyl group at the 3-position on the phenyl ring requires careful regioselective control. Use directing groups or steric hindrance to guide functionalization .